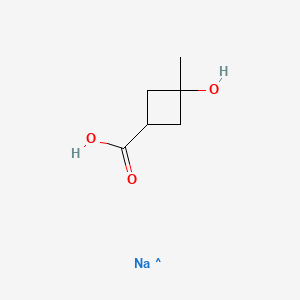
3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt is an organic compound with the molecular formula C6H11NaO3. It is a derivative of cyclobutanecarboxylic acid, featuring a hydroxyl group and a methyl group on the cyclobutane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt can be achieved through several methods:
Starting from Glutaric Acid: The target product can be obtained through the isomerization and oxidation reaction of ketol.
From Malic Acid: This involves decarboxylation, oxidation, and other steps to synthesize the compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the above-mentioned routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is used in biochemical studies to understand metabolic pathways and enzyme functions.
Medicine: It is utilized in the synthesis of certain pharmaceuticals and medical materials.
Industry: The compound finds applications in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- cis-tert-Butyl 3-hydroxy-3-MethylcyclobutylcarbaMate
- Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, cis-
- Cyclopentanecarboxylic acid, 3-amino-, hydrochloride, cis-
- Cis-3-AMINOCYCLOPENTANOL HCl salt
- cis-3-Aminocyclobutanol
Uniqueness
3-Hydroxy-3-methyl-cyclobutanecarboxylic acid;sodium salt is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both hydroxyl and methyl groups on the cyclobutane ring enhances its reactivity and makes it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C6H10NaO3 |
|---|---|
Molecular Weight |
153.13 g/mol |
InChI |
InChI=1S/C6H10O3.Na/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8); |
InChI Key |
BNZQOSBRKBYMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C(=O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)



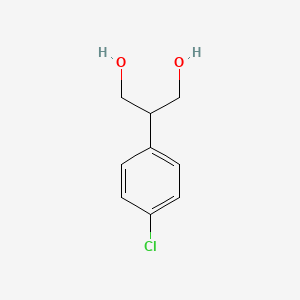
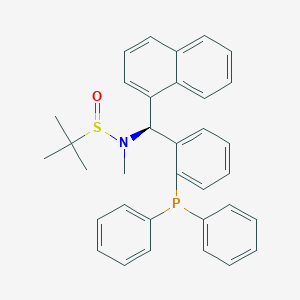
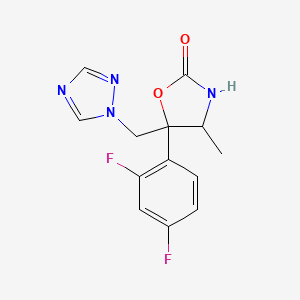

![5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)
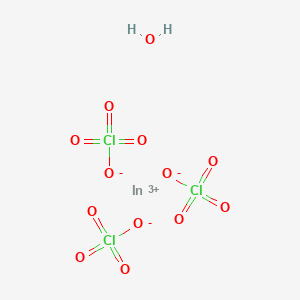
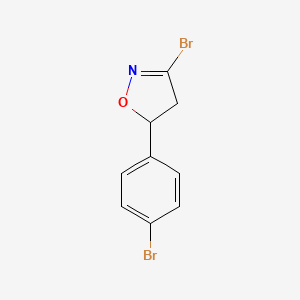
![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)
![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
